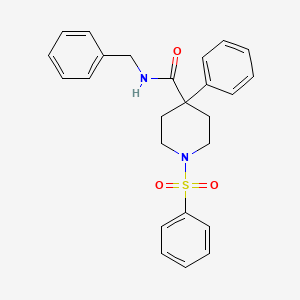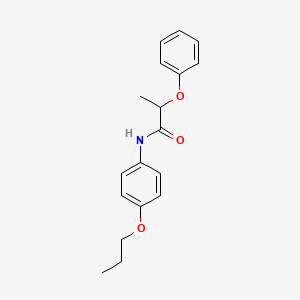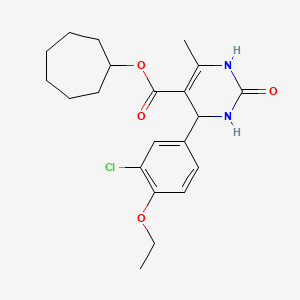![molecular formula C20H22N2O6 B4162890 1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4162890.png)
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate
Vue d'ensemble
Description
1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1H-benzimidazole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPEP, and it belongs to the class of benzimidazole derivatives. MPEP has been extensively studied for its potential use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the binding of its natural ligands. This leads to a reduction in the activity of the receptor, which can have various effects depending on the specific brain region involved. MPEP has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that it may be useful in the treatment of these disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the release of glutamate, a neurotransmitter that is involved in many neurological disorders. MPEP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects suggest that MPEP may have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It is a selective antagonist of mGluR5, which means that it can be used to study the specific effects of this receptor without affecting other receptors in the brain. MPEP is also commercially available and relatively easy to synthesize, which makes it accessible to researchers. However, MPEP has some limitations as well. It has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, MPEP has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on MPEP. One area of interest is the development of more selective antagonists of mGluR5 that have fewer off-target effects. Another area of interest is the investigation of the potential use of MPEP in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the effects of MPEP on synaptic plasticity and learning and memory are areas that warrant further investigation.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential use as a selective antagonist of mGluR5. This receptor is widely distributed in the central nervous system and has been implicated in various neurological disorders such as anxiety, depression, and addiction. MPEP has been shown to block the activity of mGluR5, which can lead to a reduction in the symptoms associated with these disorders. Furthermore, MPEP has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propriétés
IUPAC Name |
1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.C2H2O4/c1-15-6-2-5-9-18(15)22-13-12-21-11-10-20-14-19-16-7-3-4-8-17(16)20;3-1(4)2(5)6/h2-9,14H,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLZSTVVRUCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4162815.png)
![N,N-dimethyl-N'-[3-(3-phenoxyphenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4162834.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4162835.png)

![N,N-dimethyl-N'-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4162847.png)
![N-(3,4-dichlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4162851.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4162854.png)
![5-oxo-N-1,3-thiazol-2-yl-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162864.png)
![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4162876.png)

![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)
![N'-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162900.png)

